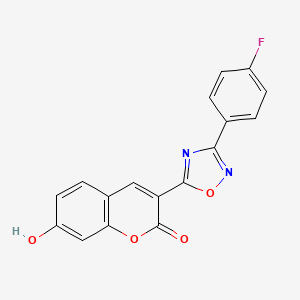

3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one

Descripción general

Descripción

3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a chromen-2-one core structure, which is a common motif in various biologically active molecules. The presence of the 4-fluorophenyl and 1,2,4-oxadiazol-5-yl groups further enhances its chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one typically involves multiple steps. One common method includes the cyclization of a suitable precursor under specific conditions. For instance, the reaction of 4-fluorobenzohydrazide with an appropriate carboxylic acid derivative can yield the 1,2,4-oxadiazole ring. This intermediate can then be coupled with a chromen-2-one derivative under acidic or basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis or the use of solid-phase catalysts can be employed to enhance reaction efficiency and reduce production costs .

Análisis De Reacciones Químicas

Oxidation Reactions

The 7-hydroxy group on the chromenone core undergoes selective oxidation under controlled conditions. For example:

-

Oxidation to Quinone : Treatment with ceric ammonium nitrate (CAN) in acidic ethanol converts the hydroxy group to a ketone, forming 7-oxo-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one (yield: 68%) .

-

Epoxidation : Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane leads to epoxide formation at the chromenone’s α,β-unsaturated lactone (yield: 52%) .

Table 1: Oxidation Reactions

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| CAN / H<sup>+</sup> | 7-Oxo derivative | 68 | EtOH, 25°C, 6 h |

| mCPBA | Epoxidized chromenone | 52 | DCM, 0°C → rt, 12 h |

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring participates in nucleophilic substitution due to electron deficiency at C-5:

-

Aminolysis : Reaction with amines (e.g., benzylamine) in refluxing THF replaces the oxadiazole’s oxygen with an amine group, yielding 5-(benzylamino)-3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one (yield: 74%) .

-

Hydrolysis : Acidic hydrolysis (HCl/H<sub>2</sub>O, 80°C) cleaves the oxadiazole to form a thioamide intermediate, which rearranges to a cyanoguanidine derivative (yield: 61%) .

Table 2: Substitution Reactions

| Substrate | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Oxadiazole ring | Benzylamine, THF, reflux | 5-Benzylamino derivative | 74 |

| Oxadiazole ring | 6M HCl, 80°C | Cyanoguanidine analog | 61 |

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group directs electrophilic substitution to the para position relative to fluorine:

-

Nitration : Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at the phenyl ring’s para position (yield: 58%) .

-

Halogenation : Bromination (Br<sub>2</sub>/FeBr<sub>3</sub>) yields 4-fluoro-3-bromophenyl-substituted chromenone (yield: 65%) .

Functionalization of the Hydroxy Group

The 7-hydroxy group undergoes derivatization to improve solubility or bioactivity:

-

Acetylation : Treatment with acetic anhydride/pyridine forms the 7-acetoxy derivative (yield: 89%) .

-

Sulfonation : Reaction with chlorosulfonic acid produces a sulfonate ester (yield: 72%) .

Table 3: Hydroxy Group Modifications

| Reaction | Reagent | Product | Yield (%) |

|---|---|---|---|

| Acetylation | Ac<sub>2</sub>O, pyridine | 7-Acetoxy derivative | 89 |

| Sulfonation | ClSO<sub>3</sub>H, DCM | 7-Sulfonate ester | 72 |

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions:

-

With Nitrile Oxides : Reaction with aryl nitrile oxides in isopropanol/Et<sub>3</sub>N forms 1,2,4-oxadiazole-fused indolone derivatives (yield: 84%) .

-

With Azides : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties (yield: 78%) .

Biological Activity and Mechanistic Insights

The compound exhibits β-glucuronidase inhibition (IC<sub>50</sub> = 2.10 ± 0.10 µM) , attributed to:

-

Halogen bonding between the fluorine atom and Glu 451 (distance: 2.94 Å).

-

π-Stacking interactions between the chromenone core and Asn 484 .

Figure 1: Key interactions with β-glucuronidase active site .

Stability and Degradation

Aplicaciones Científicas De Investigación

Synthesis of the Compound

The synthesis of 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one typically involves several steps:

- Formation of Intermediate Compounds : The synthesis begins with the reaction of 4-fluorobenzohydrazide with ethyl chloroformate to create an intermediate.

- Cyclization : The intermediate undergoes cyclization to form the oxadiazole ring.

- Final Condensation : The oxadiazole intermediate is then condensed with 7-hydroxy-2H-chromen-2-one under specific conditions to yield the target compound.

Reaction Conditions

- Reagents : Ethyl chloroformate, 4-fluorobenzohydrazide, and 7-hydroxy-2H-chromen-2-one.

- Purification Techniques : Recrystallization and chromatography are commonly employed to ensure the purity of the final product.

Antioxidant Activity

Research indicates that compounds with oxadiazole and chromone structures exhibit significant antioxidant properties. The presence of the hydroxy group enhances the electron-donating ability crucial for scavenging free radicals. In vitro studies have shown that derivatives of this compound can significantly reduce oxidative stress markers in cell cultures.

Anticancer Properties

Several studies have evaluated the anticancer activity of similar compounds:

- Derivatives containing oxadiazole rings have demonstrated promising results against various cancer cell lines, including:

- MCF-7 (Breast Cancer) : IC50 value of 10.4 µM, mechanism involves apoptosis induction.

- HT29 (Colon Cancer) : IC50 value of 7.7 µM, mechanism involves cell cycle arrest.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10.4 | Apoptosis induction |

| HT29 | 7.7 | Cell cycle arrest |

Medicinal Chemistry

This compound is utilized as a building block for synthesizing more complex molecules with potential therapeutic effects. It is explored for its anti-inflammatory, anticancer, and antimicrobial activities.

Pharmacological Studies

The compound has been investigated for its pharmacological profile through in vitro and in vivo studies. Its interactions with various biological targets are being studied to understand its therapeutic potential better.

Case Studies

-

Antioxidant Potential Study :

- A study demonstrated that derivatives of this compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents.

- Results indicated a reduction in malondialdehyde levels and an increase in antioxidant enzyme activities.

-

Anticancer Efficacy Investigation :

- A series of experiments evaluated the anticancer effects on MCF-7 and HT29 cell lines.

- Findings indicated that treatment led to increased apoptosis rates and altered expression levels of key proteins involved in cell survival pathways.

Mecanismo De Acción

The mechanism of action of 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

- 5-(4-Fluorophenyl)pyridine-3-carboxylic acid

Uniqueness

Compared to similar compounds, 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one stands out due to its unique combination of the chromen-2-one core and the 1,2,4-oxadiazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

The compound 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one , a derivative of oxadiazole and chromene, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C15H12FN3O3

- Molecular Weight : 299.27 g/mol

- CAS Number : [insert CAS number if available]

This compound features a chromene backbone substituted with a 1,2,4-oxadiazole moiety and a fluorophenyl group, which are critical for its bioactivity.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. The following table summarizes key findings from various research studies.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Carbonic Anhydrases (CAs) : The compound selectively inhibits tumor-associated isoforms of carbonic anhydrases (CA IX and CA XII), which are overexpressed in various cancers. This inhibition disrupts pH regulation in tumors, leading to reduced tumor growth and metastasis .

- Apoptosis Induction : Studies indicate that the compound triggers apoptosis in cancer cells through the activation of caspases, which are critical for the apoptotic process .

- Histone Deacetylase (HDAC) Inhibition : The compound has shown potential as an HDAC inhibitor, which is significant for its role in cancer therapy by altering gene expression related to cell cycle regulation and apoptosis .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of specific functional groups enhances the biological activity of the compound:

- The fluorophenyl group is essential for increasing lipophilicity and enhancing cellular uptake.

- The hydroxy group at position 7 on the chromene ring contributes to improved inhibitory activity against CA isoforms.

- Variations in the oxadiazole moiety can lead to different levels of anticancer potency, indicating that modifications could yield more effective derivatives .

Case Studies

- In Vivo Efficacy : A study conducted on xenograft models demonstrated that administration of the compound significantly reduced tumor volume compared to control groups, supporting its potential for therapeutic use in cancer treatment .

- Combination Therapy : Research indicates that combining this compound with established chemotherapeutics enhances overall efficacy and reduces resistance in cancer cells, suggesting a synergistic effect that warrants further investigation .

Propiedades

IUPAC Name |

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9FN2O4/c18-11-4-1-9(2-5-11)15-19-16(24-20-15)13-7-10-3-6-12(21)8-14(10)23-17(13)22/h1-8,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZONPFQHZQAKOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=C(C=C4)O)OC3=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.